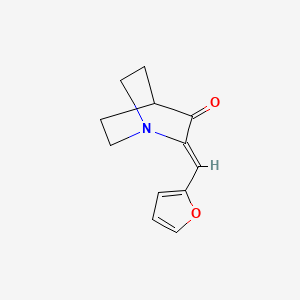
2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-tert-Butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multi-step reactions starting from basic aromatic compounds or phenols. For example, a related compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, was synthesized through alkylation and nitration processes, indicating that similar methodologies could be applied to the target compound (Zhang Da-yang, 2004).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, NMR) are common techniques used to elucidate the molecular structure of such compounds. For instance, hydrogen bond studies in substituted acetamides provide insights into intra- and intermolecular interactions, which could be relevant for understanding the molecular conformation and stability of the target compound (T. Romero & Angela Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions involving acetamides often include functional group transformations, such as nitration, reduction, and acetylation. These reactions can significantly alter the chemical and physical properties of the compound, affecting its reactivity and potential applications. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide in one pot demonstrates the chemical versatility of acetamide derivatives (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, can be influenced by their molecular structure and the nature of substituents. Studies on similar compounds, like the solvatochromism effects on N-(4-Methyl-2-nitrophenyl)acetamide, reveal how intermolecular interactions and solvent properties can affect the compound's physical characteristics (I. G. Krivoruchka et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the ability to form complexes or engage in specific reactions, are crucial for understanding the potential applications of acetamide derivatives. For instance, p-tert-Butylthiacalix[4]arenes functionalized by N-(4’-nitrophenyl)acetamide fragments show interesting complexation abilities towards anions, highlighting the potential for sensor or receptor applications (A. A. Vavilova & I. Stoikov, 2017).
Scientific Research Applications
Chemoselective Synthesis and Catalysis
One study outlines the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting a process optimization for antimalarial drug synthesis. This process involves the use of immobilized lipase as a catalyst, offering a green chemistry approach to synthesizing related compounds (Magadum & Yadav, 2018).
Structural Analysis and Optical Properties
Another study investigates orcinolic derivatives, providing detailed analysis on crystal structure, DFT calculations, and optical properties. Such research could be relevant for "2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide" in understanding its structural characteristics and potential as an optical material (Wannalerse et al., 2022).
Hydrogen Bond Studies
Research on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides examines the importance of hydrogen bonding in the molecular structure and behavior of similar compounds. This can inform the synthesis and application of "2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide" in pharmaceuticals or materials science (Romero & Margarita, 2008).
Photocatalytic Applications
A study on the photocatalytic degradation of flutamide in different solvents reveals insights into how related acetamide compounds could undergo photodegradation, potentially guiding environmental remediation applications for similar chemicals (Watanabe et al., 2015).
Pharmaceutical Synthesis and Activity
Research into the synthesis and pharmacological assessment of novel acetamide derivatives, including anti-inflammatory and analgesic activities, suggests pathways for the development of new drugs based on acetamide frameworks. This work implies potential medicinal applications for "2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide" and related compounds (Rani et al., 2016).
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-8-15(21(23)24)11-17(13)20-18(22)12-25-16-9-6-14(7-10-16)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWCSPNNZOQHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)
![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)
![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)
![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)